molecular formula C23H16N4O3 B5224657 4-(3-NITROPHENYL)-3,5-DIPHENYL-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE

4-(3-NITROPHENYL)-3,5-DIPHENYL-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE

Cat. No.: B5224657
M. Wt: 396.4 g/mol
InChI Key: ZMUJSQUPWBKHBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-Nitrophenyl)-3,5-diphenyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a pyrrolo[3,4-c]pyrazole core, which is a fused ring system containing both pyrrole and pyrazole rings

Safety and Hazards

As with any chemical compound, handling “4-(3-nitrophenyl)-3,5-diphenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one” would require appropriate safety precautions. The nitro group in particular can be associated with explosive properties, so care should be taken .

Preparation Methods

The synthesis of 4-(3-nitrophenyl)-3,5-diphenyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the intramolecular nitrile oxide cycloaddition (INOC) reaction can be employed as a key step in the synthesis . This method involves the generation of nitrile oxides in situ, which then undergo cycloaddition to form the desired heterocyclic ring system.

Chemical Reactions Analysis

4-(3-Nitrophenyl)-3,5-diphenyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one can undergo various chemical reactions, including:

Scientific Research Applications

This compound has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some notable applications include:

Mechanism of Action

The mechanism of action of 4-(3-nitrophenyl)-3,5-diphenyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit CDK2/cyclin A2, leading to alterations in cell cycle progression and induction of apoptosis in cancer cells . The compound’s structure allows it to bind to the active site of the enzyme, thereby blocking its activity.

Comparison with Similar Compounds

4-(3-Nitrophenyl)-3,5-diphenyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and the presence of nitrophenyl and diphenyl groups, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

4-(3-nitrophenyl)-3,5-diphenyl-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16N4O3/c28-23-21-19(20(24-25-21)15-8-3-1-4-9-15)22(26(23)17-11-5-2-6-12-17)16-10-7-13-18(14-16)27(29)30/h1-14,22H,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMUJSQUPWBKHBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NNC3=C2C(N(C3=O)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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